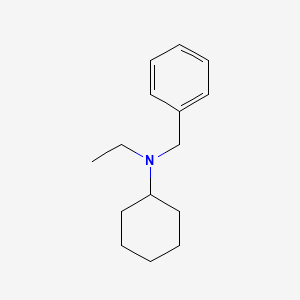
Benzene, 1-((4-(2-ethylbutyl)phenoxy)methyl)-4-propoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, 1-((4-(2-ethylbutyl)phenoxy)methyl)-4-propoxy- is an organic compound that belongs to the class of aromatic ethers. This compound features a benzene ring substituted with a phenoxy group, which is further modified with an ethylbutyl chain and a propoxy group. The unique structure of this compound makes it an interesting subject for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-((4-(2-ethylbutyl)phenoxy)methyl)-4-propoxy- typically involves the following steps:
Formation of the Phenoxy Intermediate: The initial step involves the reaction of 4-(2-ethylbutyl)phenol with an appropriate alkylating agent to form the phenoxy intermediate.
Alkylation: The phenoxy intermediate is then subjected to alkylation with a suitable alkyl halide, such as propyl bromide, under basic conditions to introduce the propoxy group.
Final Product Formation: The final step involves the reaction of the alkylated phenoxy intermediate with benzyl chloride under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Benzene, 1-((4-(2-ethylbutyl)phenoxy)methyl)-4-propoxy- undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, to form corresponding alcohols, aldehydes, or carboxylic acids.
Reduction: Reduction reactions can be performed to reduce the aromatic ring or the substituents.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Electrophilic aromatic substitution reactions typically require reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.
Major Products Formed
Oxidation: Benzylic alcohols, aldehydes, or carboxylic acids.
Reduction: Reduced aromatic rings or substituents.
Substitution: Nitrated, sulfonated, or halogenated derivatives of the compound.
Scientific Research Applications
Benzene, 1-((4-(2-ethylbutyl)phenoxy)methyl)-4-propoxy- has several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzene, 1-((4-(2-ethylbutyl)phenoxy)methyl)-4-propoxy- involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact mechanism may vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Benzene, 1-ethoxy-4-methyl-: Similar in structure but with an ethoxy group instead of a propoxy group.
Benzene, (1-methylbutyl)-: Features a methylbutyl group instead of an ethylbutyl group.
Benzene, 1-ethyl-2-methyl-: Contains an ethyl and a methyl group on the benzene ring.
Uniqueness
Benzene, 1-((4-(2-ethylbutyl)phenoxy)methyl)-4-propoxy- is unique due to its specific combination of substituents, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications and research studies.
Properties
CAS No. |
125796-82-9 |
|---|---|
Molecular Formula |
C22H30O2 |
Molecular Weight |
326.5 g/mol |
IUPAC Name |
1-(2-ethylbutyl)-4-[(4-propoxyphenyl)methoxy]benzene |
InChI |
InChI=1S/C22H30O2/c1-4-15-23-21-13-9-20(10-14-21)17-24-22-11-7-19(8-12-22)16-18(5-2)6-3/h7-14,18H,4-6,15-17H2,1-3H3 |
InChI Key |
HXUJZBSFYDJQEX-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=C(C=C1)COC2=CC=C(C=C2)CC(CC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


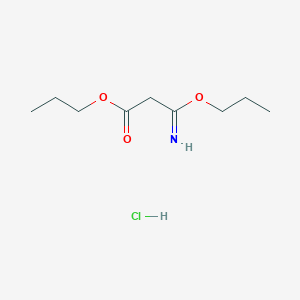
![1-Ethenyl-4-[(4-fluorophenyl)ethynyl]benzene](/img/structure/B14276976.png)
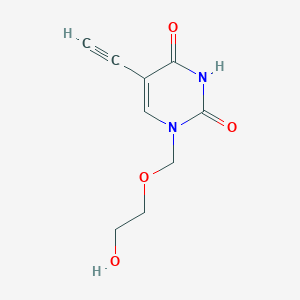
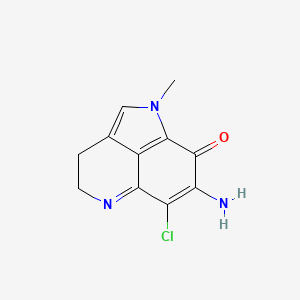
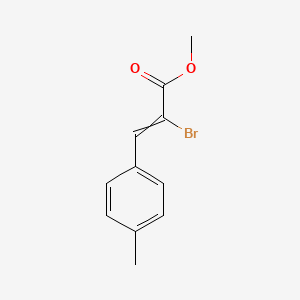

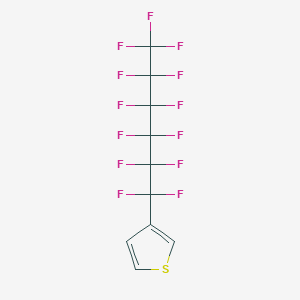
![Octanal, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B14277005.png)


